Enzymatic Hydrolysis Rate Enhancement: N-TFA vs. N-Chloroacetyl and N-Acetyl Derivatives
Carboxypeptidase-catalyzed hydrolysis of N-trifluoroacetyl-β-phenylserine proceeds at a rate 150–200 times faster than that of the corresponding N-chloroacetyl derivative under identical enzymatic assay conditions. This marked rate acceleration—attributed to the strong electron-withdrawing effect of the trifluoroacetyl group—enables practical enzymatic resolution where chloroacetyl and acetyl analogs fail to achieve measurable or useful hydrolysis rates [1].
| Evidence Dimension | Relative enzymatic hydrolysis rate (carboxypeptidase) |
|---|---|
| Target Compound Data | Rate = 150× to 200× baseline |
| Comparator Or Baseline | N-Chloroacetyl-β-phenylserine (rate ≈ 1× baseline); N-Acetyl derivative showed no measurable hydrolysis |
| Quantified Difference | 150–200-fold rate increase |
| Conditions | Pancreatic carboxypeptidase assay; N-trifluoroacetyl- vs. N-chloroacetyl-threo- and erythro-β-phenylserine derivatives |
Why This Matters
This quantitative rate differential directly determines whether an enzymatic resolution protocol is operationally feasible; N-TFA derivatives uniquely enable preparative-scale enantiomeric resolution where other N-acyl protecting groups fail.
- [1] Fones, W.S. (1953). THE ISOMERS OF THE β-PHENYLSERINES. Journal of Biological Chemistry. Table I: Rates of Hydrolysis. Carboxypeptidase-catalyzed hydrolysis of N-trifluoroacetyl derivative proceeds 150–200× faster than chloroacetyl derivative. View Source
